N1-ethyl-N2-(4-fluorophenyl)oxalamide
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Overview
Description
N-ethyl-N’-(4-fluorophenyl)oxamide is an organic compound with the molecular formula C10H11FN2O2 It is a derivative of oxamide, where one of the amide groups is substituted with an ethyl group and the other with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-fluorophenyl)oxamide typically involves the reaction of ethylamine with 4-fluorobenzoyl chloride to form N-ethyl-4-fluorobenzamide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or chloroform. The reactions are typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of N-ethyl-N’-(4-fluorophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-N’-(4-fluorophenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-fluorophenyl)oxamide
- N-ethyl-N’-(4-chlorophenyl)oxamide
- N-ethyl-N’-(4-bromophenyl)oxamide
Uniqueness
N-ethyl-N’-(4-fluorophenyl)oxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on the chemical and biological properties of oxamides.
Properties
IUPAC Name |
N-ethyl-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-12-9(14)10(15)13-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRPBMRADLITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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